Welcome to the BenchChem Online Store!
molecular formula C7H6N2O5 B1216504 2,6-Dinitrobenzyl alcohol CAS No. 96839-34-8

2,6-Dinitrobenzyl alcohol

Cat. No. B1216504
M. Wt: 198.13 g/mol
InChI Key: JOFAFRXWWUXIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04996136

Procedure details

A solution of 1.1 grams of sodium borohydride dissolved in 16 ml of 0.2N sodium hydroxide (temperature 10-23 degrees Centigrade) was dropwise added to a solution of 10 grams of 2,6-dinitrobenzaldehyde in 75 ml of methanol. The reaction mixture was stirred at room temperature for 30 minutes. The methanol was then removed under vacuum and the water residue extracted several times with ether. The ether washings were dried over anhydrous magnesium sulfate and filtered. After solvents were removed on a rotary evaporator under reduced pressure, the residue was recrystallized 3 times from a chloroform/carbon tetrachloride composition yielding 9.17 grams of 2,6-dinitrobenzyl alcohol.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[N+:3]([C:6]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-:16])=[O:15])[C:7]=1[CH:8]=[O:9])([O-:5])=[O:4]>[OH-].[Na+].CO>[N+:3]([C:6]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-:16])=[O:15])[C:7]=1[CH2:8][OH:9])([O-:5])=[O:4] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
16 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was then removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
the water residue extracted several times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether washings were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After solvents were removed on a rotary evaporator under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized 3 times from a chloroform/carbon tetrachloride composition

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(CO)C(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.17 g
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.